2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid 2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid
Brand Name: Vulcanchem
CAS No.: 1597-49-5
VCID: VC8476276
InChI: InChI=1S/C5H6F3NO3/c1-2(3(10)11)9-4(12)5(6,7)8/h2H,1H3,(H,9,12)(H,10,11)
SMILES: CC(C(=O)O)NC(=O)C(F)(F)F
Molecular Formula: C5H6F3NO3
Molecular Weight: 185.10 g/mol

2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid

CAS No.: 1597-49-5

Cat. No.: VC8476276

Molecular Formula: C5H6F3NO3

Molecular Weight: 185.10 g/mol

* For research use only. Not for human or veterinary use.

2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid - 1597-49-5

Specification

CAS No. 1597-49-5
Molecular Formula C5H6F3NO3
Molecular Weight 185.10 g/mol
IUPAC Name 2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Standard InChI InChI=1S/C5H6F3NO3/c1-2(3(10)11)9-4(12)5(6,7)8/h2H,1H3,(H,9,12)(H,10,11)
Standard InChI Key WLVJROFMCNWTBX-UHFFFAOYSA-N
SMILES CC(C(=O)O)NC(=O)C(F)(F)F
Canonical SMILES CC(C(=O)O)NC(=O)C(F)(F)F

Introduction

2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid is a synthetic compound that has gained attention in various fields of chemistry and biochemistry. This compound is primarily used as a protecting group in oligonucleotide synthesis, which is crucial for protecting phosphate groups during the synthesis process. The presence of the trifluoroacetyl group provides unique chemical properties that are beneficial in organic synthesis and biological applications.

Applications in Oligonucleotide Synthesis

In oligonucleotide synthesis, protecting groups are essential to prevent unwanted reactions during the assembly of nucleic acid sequences. 2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid serves as a protecting group for phosphate moieties, ensuring that these sensitive groups remain intact until the final deprotection step. This role is critical in maintaining the integrity of the synthesized oligonucleotides.

Biological Activity and Potential Applications

While specific biological activities of 2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid are not extensively documented, compounds with similar trifluoroacetyl groups have shown potential in pharmaceutical applications due to their ability to enhance lipophilicity and membrane permeability. This property can improve the bioavailability of drugs, making them more effective in therapeutic contexts.

Synthesis and Chemical Reactivity

The synthesis of 2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid typically involves the reaction of propanoic acid derivatives with trifluoroacetic anhydride or related reagents. The compound's chemical reactivity is influenced by the trifluoroacetyl group, which can participate in various organic reactions, such as hydrolysis and aminolysis.

Comparison with Similar Compounds

Compound NameStructureUnique Features
3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acidContains an aromatic ring with a hydroxyl groupEnhanced biological activity due to the aromatic ring
2-Hydroxy-2-methyl-3-(2,2,2-trifluoroacetamido)propanoic acidIncludes a hydroxyl and methyl groupExhibits antimicrobial and anti-inflammatory properties
2-[(2,2,2-Trifluoroacetyl)amino]propanoic acidSimple propanoic acid backbone with a trifluoroacetyl groupPrimarily used as a protecting group in oligonucleotide synthesis

Research Findings and Future Directions

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